molecular formula C16H9BrClNO2 B5035356 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione

1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B5035356
M. Wt: 362.60 g/mol
InChI Key: YYURIQPOXNIYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important natural products, such as heme .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or other similar method, followed by the introduction of the phenyl groups via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecule contains a pyrrole ring, which is aromatic and thus contributes to the molecule’s stability. The bromophenyl and chlorophenyl groups are electron-withdrawing, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The presence of the bromine and chlorine atoms might direct these reactions to specific positions on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromine and chlorine atoms .

Future Directions

The study of new pyrrole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Pyrrole derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-11-3-7-13(8-4-11)19-15(20)9-14(16(19)21)10-1-5-12(18)6-2-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURIQPOXNIYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.